N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-(3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 1100353-03-4) is a synthetic small molecule characterized by a coumarin (2H-chromene) scaffold fused with a methoxy group at position 8 and a carboxamide linkage to a substituted imidazo[1,2-a]pyridine-phenyl moiety. Its molecular formula is C₂₄H₁₇N₃O₄, with a molecular weight of 411.41 g/mol. The compound is stored under dry conditions at 2–8°C and exhibits hazards related to skin/eye irritation (H315, H319) and acute toxicity (H302) .
Propriétés
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4/c1-30-20-9-5-7-16-13-18(24(29)31-22(16)20)23(28)25-17-8-4-6-15(12-17)19-14-27-11-3-2-10-21(27)26-19/h2-14H,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLVYQVWNPGJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CC=CC5=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through the cyclization of 2-aminopyridine with α-bromoketones under mild conditions . The chromene moiety is often synthesized separately via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
The final step involves coupling the imidazo[1,2-a]pyridine derivative with the chromene derivative. This can be done using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
- Conditions :
- Acidic : Heating with HCl (6M) at 80°C for 6–8 hours.
- Basic : Reflux with NaOH (2M) in ethanol/water (1:1) for 4–6 hours.
- Mechanism : Nucleophilic attack on the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond.
- Products :
- 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 3-(Imidazo[1,2-a]pyridin-2-yl)aniline
Electrophilic Aromatic Substitution (EAS)
The imidazo[1,2-a]pyridine and chromene moieties participate in EAS reactions due to their electron-rich aromatic systems.
Key Insight : The methoxy group on the chromene directs substitution to the para position, while the imidazo[1,2-a]pyridine favors substitution at C-5 due to resonance stabilization .
Nucleophilic Additions
The α,β-unsaturated ketone in the chromene facilitates nucleophilic additions:
- Michael Addition :
- Grignard Reaction :
- Reagents : CH₃MgBr in THF, 0°C → RT.
- Product : Tertiary alcohol at the chromene’s β-carbon.
Condensation Reactions
The carbonyl group reacts with hydrazines or amines to form hydrazones or Schiff bases:
- With Hydrazine :
- With Aryl Amines :
Acylation and Alkylation
The secondary amine in the imidazo[1,2-a]pyridine undergoes alkylation/acylation:
- Acylation :
- Alkylation :
Cycloaddition Reactions
The chromene’s conjugated diene participates in [4+2] Diels-Alder reactions:
- Dienophile : Maleic anhydride .
- Conditions : Toluene, reflux, 12 h .
- Product : Fused bicyclic adduct with retained chromene-oxo functionality .
Oxidative Transformations
The methoxy group undergoes demethylation under strong oxidants:
Catalytic Modifications
Magnetic nanocatalysts enhance reaction efficiency in multicomponent syntheses:
| Catalyst | Reaction Type | Yield | Conditions |
|---|---|---|---|
| Fe₃O₄@SiO₂–Pr–SO₃H | Synthesis of pyridines | 82–89% | Solvent-free, 80°C, 2 h |
| CoFe₃O₄@GO–TfOH/Ag | Tri-arylpyridine formation | 75–88% | H₂O, RT, 40–70 min |
Biological Activity-Driven Modifications
Structural analogs are synthesized to enhance pharmacological properties:
| Modification | Biological Target | Activity Improvement |
|---|---|---|
| Replacement of methoxy with Cl | Caspase-3 activation | 3-fold increase in potency |
| Introduction of sulfonamide | Kinase inhibition | Enhanced selectivity |
Comparative Reactivity
A reactivity comparison with similar compounds highlights unique features:
Applications De Recherche Scientifique
Biological Activities
- Anticancer Properties :
-
Antimicrobial Activity :
- Similar compounds within the imidazo[1,2-a]pyridine class have demonstrated antimicrobial effects against various pathogens. The structural features of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide suggest it may exhibit similar properties, making it a candidate for further research in antibiotic development .
- Enzyme Inhibition :
Activation of Procaspase-3
A study highlighted the role of this compound as a procaspase-3 activator. This activation leads to enhanced apoptosis in cancer cells, providing a pathway for therapeutic intervention in oncology .
Antimicrobial Efficacy
In vitro studies have shown that related compounds exhibit significant antimicrobial activity against bacteria and fungi. The potential application of this compound in treating infections caused by resistant strains is under investigation, aiming to contribute to the growing need for new antibiotics .
Structure–Activity Relationship (SAR)
The structure–activity relationship of imidazo[1,2-a]pyridine derivatives indicates that modifications to the phenyl and chromene moieties can significantly influence biological activity. For instance:
- The methoxy group at position 8 enhances lipophilicity, potentially improving cellular uptake.
- The imidazo group is critical for binding to biological targets, influencing the compound's efficacy against specific enzymes and receptors.
Mécanisme D'action
The biological activity of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is primarily due to its ability to interact with various molecular targets. The imidazo[1,2-a]pyridine moiety can bind to DNA or proteins, disrupting their normal function. The chromene moiety can act as a reactive oxygen species (ROS) scavenger, providing antioxidant effects. Together, these interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
Compound A : N-(2-Furylmethyl)-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide (CAS: 846586-51-4)
- Core Scaffold : Dipyrido[1,2-a:2′,3′-d]pyrimidine (vs. coumarin in the target compound).
- Functional Groups : Includes a furylmethyl substituent and a methoxy-phenyl ethyl chain.
- Key Differences : The dipyridopyrimidine core may enhance π-π stacking interactions in hydrophobic binding pockets compared to the coumarin scaffold. The furylmethyl group could improve solubility but reduce metabolic stability relative to the methoxy group in the target compound .
Compound B : N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives
- Core Scaffold : Imidazo[1,2-a]pyridine with bromo and fluoro substituents.
- Functional Groups : Bromine (electron-withdrawing) and fluorine (lipophilicity-enhancing) at positions 8 and 4, respectively.
- Key Differences : Halogenation may increase binding affinity to halogen-bond-accepting targets (e.g., kinases) compared to the methoxy group in the target compound. However, bromine’s larger atomic radius could introduce steric hindrance .
Compound C : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core Scaffold : Partially saturated tetrahydroimidazo[1,2-a]pyridine.
- Functional Groups: Nitrophenyl and cyano groups.
- The nitro group may confer redox activity absent in the target compound .
Compound D : Patent-derived imidazo[4,5-b]pyridine derivatives (e.g., 2-[3-ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine)
- Core Scaffold : Imidazo[4,5-b]pyridine (vs. imidazo[1,2-a]pyridine in the target compound).
- Functional Groups : Trifluoromethyl and ethylsulfonyl groups.
- Key Differences: The imidazo[4,5-b]pyridine isomer may alter binding orientation in enzymatic pockets.
Data Table: Structural and Property Comparison
Research Implications and Limitations
While the target compound shares structural motifs with imidazo[1,2-a]pyridine-based therapeutics (e.g., anxiolytics like alpidem), direct biological data are absent in the provided evidence. Comparative studies on solubility, binding affinity, and metabolic stability are needed to validate hypotheses derived from structural analysis. Notably, halogenated analogs (e.g., Compound B) may offer advantages in target engagement, while saturated cores (e.g., Compound C) could improve oral bioavailability.
Activité Biologique
N-(3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS Number: 1100353-03-4) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H17N3O4, with a molecular weight of 411.4 g/mol. The compound features an imidazo[1,2-a]pyridine moiety linked to a chromene derivative, which is significant for its biological activity.
Research indicates that compounds containing imidazo[1,2-a]pyridine structures often interact with various biological targets, including kinases involved in cell signaling pathways. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridines can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 10 | Inhibition of PI3K/Akt/mTOR pathway |
| MCF7 (Breast) | 12 | Induction of apoptosis |
| A549 (Lung) | 15 | Cell cycle arrest at G1 phase |
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine and chromene moieties can significantly influence the biological activity. For example, substituents on the phenyl ring and variations in the methoxy group have been shown to enhance potency against specific cancer types. Compounds with electron-donating groups generally exhibited improved activity compared to those with electron-withdrawing groups .
Case Studies
- In vitro Study on HCT116 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .
- In vivo Efficacy : An animal model study indicated that administration of the compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis within tumors .
Q & A
Q. Table 1: Representative Reaction Conditions
Advanced: How can researchers optimize the chromene-carboxamide coupling step to improve yield?
Answer:
Optimization strategies include:
- Base selection : Potassium carbonate (K₂CO₃) in DMF enhances deprotonation efficiency for nucleophilic attack, as demonstrated in analogous coumarin syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while microwave-assisted synthesis reduces reaction time .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl-amide bond formation .
Q. Critical Parameters :
- Temperature: 80–100°C for 12–24 hours.
- Stoichiometry: 1.2 eq. of chromene-carboxylic acid to ensure complete reaction .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
Essential techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, chromene carbonyl at δ 165–170 ppm) and carbon backbone .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₁₈N₃O₄: 412.1297) .
- IR : Identifies carbonyl (1680–1700 cm⁻¹) and amide (3300 cm⁻¹ N-H stretch) groups .
Q. Table 2: Key Spectral Signatures
| Group | ¹H NMR (δ) | ¹³C NMR (δ) | IR (cm⁻¹) |
|---|---|---|---|
| 8-OCH₃ | 3.85 (s, 3H) | 56.2 | 2850 (C-O) |
| Chromene C=O | - | 164.5 | 1695 |
| Imidazo-pyridine H | 7.2–8.5 (m) | 115–150 | - |
Advanced: How to resolve discrepancies in NMR data for imidazo[1,2-a]pyridine intermediates?
Answer:
Common issues and solutions:
- Tautomerism : Imidazo[1,2-a]pyridines exhibit keto-enol tautomerism. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- Solvent effects : Deutero-DMSO vs. CDCl₃ shifts aromatic protons by 0.1–0.3 ppm. Compare with literature data .
- Impurity peaks : Purify via recrystallization (e.g., acetone/hexane) or HPLC .
Basic: What functionalization sites enable derivative synthesis for bioactivity studies?
Answer:
Key modification sites:
Methoxy group (C8) : Demethylation or substitution with halogens/alkoxy groups .
Chromene ring : Electrophilic substitution at C5/C7 positions .
Carboxamide : Hydrolysis to carboxylic acid or alkylation .
Example : Replacing 8-OCH₃ with -NH₂ enhances water solubility for in vitro assays .
Advanced: How can computational methods predict derivative reactivity or binding affinity?
Answer:
- Density Functional Theory (DFT) : Models reaction pathways (e.g., nucleophilic attack at chromene C3) and transition states .
- Molecular docking : Screens derivatives against targets (e.g., COX-2) using AutoDock Vina. Prioritizes compounds with low binding energies (< -8 kcal/mol) .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity .
Basic: What purification methods are recommended for isolating this compound?
Answer:
- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients .
- Recrystallization : Use acetone or ethanol for high-purity crystals .
- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) for challenging separations .
Advanced: How to address conflicting bioassay results between in vitro and in vivo models?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
